Methoxypropanol

Description

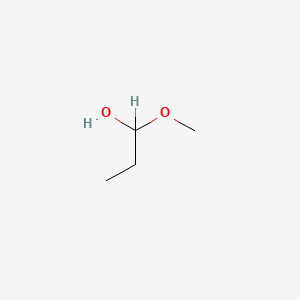

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3-4(5)6-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENQXAPVKABON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891182 | |

| Record name | 1-Methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-67-8, 13071-62-0, 28677-93-2 | |

| Record name | Propylene glycol methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80C1FW8ZKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methoxypropanol from Propylene Oxide and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxypropanol, a key solvent and intermediate, from the reaction of propylene oxide and methanol. The document details the underlying reaction mechanisms, catalytic systems, and process conditions, with a focus on providing actionable data and experimental protocols for research and development.

Introduction

This compound, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with a wide range of applications in the pharmaceutical, chemical, and electronics industries.[1][2][3] Its synthesis is primarily achieved through the ring-opening reaction of propylene oxide with methanol. This reaction can be catalyzed by both acids and bases, leading to the formation of two primary isomers: 1-methoxy-2-propanol and 2-methoxy-1-propanol.[4] The regioselectivity of this reaction is of critical importance, as the toxicological profiles of the two isomers differ significantly. Generally, base-catalyzed reactions favor the formation of the less toxic 1-methoxy-2-propanol, making it the preferred isomer for many applications.[4] This guide will delve into the technical specifics of this synthesis, providing a foundation for process optimization and catalyst development.

Reaction Mechanisms and Catalysis

The synthesis of this compound from propylene oxide and methanol can proceed through different mechanisms depending on the nature of the catalyst employed.

Base-Catalyzed Mechanism

In the presence of a basic catalyst, the reaction typically follows an anti-Markownikov addition pathway, yielding 1-methoxy-2-propanol as the major product. The mechanism involves the deprotonation of methanol to form a methoxide anion, which then acts as a nucleophile, attacking the less sterically hindered carbon of the propylene oxide ring.[5][6]

A variety of solid basic catalysts have been investigated for this reaction, including magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites.[5][7] MgO, in particular, has been shown to be highly selective for the formation of 1-methoxy-2-propanol due to its moderate base strength, which facilitates the dissociation of methanol without strongly adsorbing it.[5][6]

Acid-Catalyzed Mechanism

Acidic catalysts, on the other hand, can lead to the formation of both 1-methoxy-2-propanol and 2-methoxy-1-propanol. The reaction mechanism involves the protonation of the oxygen atom in the propylene oxide ring, followed by nucleophilic attack by methanol. The attack can occur at either the primary or secondary carbon, leading to a mixture of isomers. The ratio of these isomers is influenced by the nature of the acid catalyst and the reaction conditions.

The following diagram illustrates the base-catalyzed reaction pathway:

Caption: Base-catalyzed reaction pathway for this compound synthesis.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the catalyst, temperature, pressure, and reactant ratios. The following tables summarize key performance data from various studies.

Table 1: Performance of Various Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | Pressure (bar) | Propylene Oxide Conversion (%) | 1-Methoxy-2-propanol Selectivity (%) | Reference |

| MgO | 120 | Autogenous | - | High | [5][6] |

| α-Fe2O3 | 160 | Autogenous | 97.7 | 83.0 | [8] |

| Titanosilicate AM-4 | 110 | Autogenous | 88.4 | 92.3 | [8] |

| ZIF-8 | - | - | - | High | [8] |

| Racemic Catalyst | Room Temp | - | - | >95 | [9] |

Table 2: Effect of Temperature on Propylene Conversion and Product Selectivity (TS-1 Catalyst)[10]

| Temperature (°C) | Propylene Conversion (%) | Propylene Oxide Selectivity (%) | 1-Methoxy-2-propanol Selectivity (%) |

| 25 | ~20 | ~98 | Low |

| 40 | ~35 | ~90 | Increased |

| 55 | ~30 | ~70 | Significant |

| 80 | - | Low | Dominant Product |

Table 3: Effect of Pressure on Propylene Oxide Conversion and Selectivity (TS-1 Catalyst at 25°C)[10]

| Pressure (bar) | Propylene Oxide Conversion (%) | Propylene Oxide Selectivity (%) |

| 2.5 | ~60 | ~98 |

| 4.5 | ~80 | ~98 |

| 6.5 | ~75 | ~97 |

| 8.5 | ~70 | ~96 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

General Catalyst Preparation (Example: MgO)

-

Precursor: Obtain a high-purity magnesium-containing precursor, such as magnesium hydroxide or magnesium carbonate.

-

Calcination: Place the precursor in a ceramic crucible and transfer it to a muffle furnace.

-

Heating Program: Ramp the temperature to 500-600°C at a rate of 5°C/min.

-

Isothermal Treatment: Hold the temperature for 3-5 hours to ensure complete conversion to MgO.

-

Cooling and Storage: Allow the furnace to cool to room temperature naturally. Store the resulting MgO powder in a desiccator to prevent moisture absorption.

Batch Reactor Synthesis of this compound

-

Reactor Setup: A stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve is used.

-

Catalyst Loading: Introduce the desired amount of catalyst (e.g., 1-5 wt% relative to propylene oxide) into the reactor.

-

Reactant Charging: Add a predetermined molar ratio of methanol to the reactor. Seal the reactor.

-

Inerting: Purge the reactor multiple times with an inert gas like nitrogen or argon to remove air.

-

Pressurization (if required): For reactions above atmospheric pressure, pressurize the reactor to the desired level with the inert gas.

-

Heating and Reaction: Heat the reactor to the target temperature (e.g., 100-160°C) while stirring. Monitor the temperature and pressure throughout the reaction.

-

Sampling: Periodically, withdraw small aliquots of the reaction mixture through the sampling valve for analysis.

-

Reaction Quenching: After the desired reaction time, cool the reactor to room temperature using a cooling bath.

-

Product Recovery: Carefully vent any excess pressure. Open the reactor and filter the reaction mixture to remove the solid catalyst. The filtrate contains the product mixture.

The following diagram illustrates the experimental workflow for a batch synthesis:

Caption: Workflow for batch synthesis of this compound.

Trickle-Bed Reactor Synthesis of this compound

-

Reactor Setup: A fixed-bed reactor, typically a stainless-steel tube, is packed with the catalyst. The reactor is placed in a furnace for temperature control. Mass flow controllers are used to regulate the flow of gaseous reactants, and a high-performance liquid chromatography (HPLC) pump is used for the liquid feed.

-

Catalyst Packing: The catalyst particles are carefully packed into the reactor to ensure a uniform bed with minimal void spaces.

-

System Purge: The entire system is purged with an inert gas to remove any air.

-

Reactant Feed: The liquid feed (methanol and propylene oxide mixture) is introduced at the top of the reactor using the HPLC pump, while the gaseous feed (if any, e.g., an inert carrier gas) is introduced concurrently. The reactants "trickle" down through the catalyst bed.

-

Reaction Conditions: The reactor is maintained at the desired temperature and pressure.

-

Product Collection: The effluent from the bottom of the reactor is passed through a condenser to collect the liquid products.

-

Analysis: The collected liquid samples are analyzed to determine the conversion and selectivity.

Analytical Methodology: Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Column: A capillary column suitable for separating polar compounds, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is recommended.

-

Sample Preparation: Dilute the reaction mixture samples with a suitable solvent (e.g., isopropanol) containing an internal standard (e.g., n-butanol) for accurate quantification.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Quantification: Identify the peaks corresponding to propylene oxide, methanol, 1-methoxy-2-propanol, and 2-methoxy-1-propanol by comparing their retention times with those of pure standards. Calculate the concentrations based on the peak areas relative to the internal standard.

Conclusion

The synthesis of this compound from propylene oxide and methanol is a well-established industrial process with ongoing research focused on improving catalyst performance and process efficiency. This guide has provided a detailed overview of the key technical aspects of this synthesis, including reaction mechanisms, a summary of quantitative data, and detailed experimental protocols. The choice of a basic catalyst is crucial for achieving high selectivity towards the desired 1-methoxy-2-propanol isomer. The provided data and protocols offer a solid foundation for researchers and professionals in the field to design and execute experiments aimed at developing more efficient and selective catalytic systems for this important chemical transformation.

References

- 1. Selective formation of propan-1-ol from propylene via a chemical looping approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. docs.nrel.gov [docs.nrel.gov]

1-methoxy-2-propanol chemical properties and structure

An In-depth Technical Guide to 1-Methoxy-2-propanol: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 1-methoxy-2-propanol (also known as propylene glycol monomethyl ether, PGME). It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document consolidates critical data on its physicochemical, thermodynamic, and toxicological properties, presenting them in accessible tables. Furthermore, it outlines standard experimental methodologies for its synthesis and analysis and employs visual diagrams to illustrate key processes and structures, adhering to specified technical guidelines.

Chemical Structure and Identification

1-methoxy-2-propanol is a colorless, flammable liquid belonging to the glycol ether family.[1] Its structure consists of a propane backbone with a methoxy group at position 1 and a hydroxyl group at position 2. It is produced primarily as a racemic mixture.

The chemical identity and key identifiers for 1-methoxy-2-propanol are summarized in Table 1.

Table 1: Chemical Identifiers for 1-Methoxy-2-propanol

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1-methoxypropan-2-ol | [2] |

| Molecular Formula | C₄H₁₀O₂ | [2][3] |

| Molecular Weight | 90.12 g/mol | [2][4] |

| CAS Number | 107-98-2 | [2][3] |

| EC Number | 203-539-1 | [2][5] |

| SMILES | CC(COC)O | [2] |

| InChI Key | ARXJGSRGQADJSQ-UHFFFAOYSA-N | [2][3] |

| Synonyms | Propylene glycol monomethyl ether (PGME), α-Propylene glycol monomethyl ether, Dowanol PM |[3][6] |

Caption: 2D chemical structure of 1-methoxy-2-propanol.

Physicochemical Properties

1-methoxy-2-propanol is a clear, colorless liquid with a mild, ethereal odor.[1][2] It is completely miscible with water and many organic solvents.[7][8] This high solubility in both aqueous and organic media makes it a versatile solvent and coupling agent in various industrial applications.[9]

Table 2: Physical and Chemical Properties of 1-Methoxy-2-propanol

| Property | Value | Unit | Conditions | Reference |

|---|---|---|---|---|

| Appearance | Colorless liquid | - | Ambient | [2][4] |

| Odor | Mild, ethereal, sweetish | - | - | [2][10][11] |

| Boiling Point | 118 - 121 | °C | 760 mmHg | [4][7][12] |

| Melting Point | -95 to -97 | °C | - | [7][8][13] |

| Density | 0.916 - 0.924 | g/mL | 25 °C | [4][10][14] |

| Vapor Pressure | 10.9 - 12.5 | mmHg | 25 °C | [2][4][13] |

| Vapor Density | 3.11 - 3.12 | (Air = 1.0) | - | [4][7][14] |

| Water Solubility | Completely miscible | - | 20 °C | [7][12] |

| Refractive Index | 1.403 - 1.407 | n20/D | 20 °C | [10][12][13] |

| Viscosity | 1.81 - 1.90 | cP (mPa·s) | 20 °C | [8][11][12] |

| Surface Tension | 27.00 | dyn/cm | - | [12] |

| Partition Coefficient (log P) | < 1 | - | 20 °C |[7] |

Thermodynamic and Spectroscopic Data

The thermodynamic properties of 1-methoxy-2-propanol are crucial for process design and safety assessments. Spectroscopic data are vital for its identification and quantification.

Table 3: Thermodynamic Properties of 1-Methoxy-2-propanol

| Property | Value | Unit | Reference |

|---|---|---|---|

| Flash Point (Closed Cup) | 31.1 - 33 | °C | [7][11] |

| Flash Point (Open Cup) | 36 | °C | [8] |

| Autoignition Temperature | 278 | °C (532 °F) | [14] |

| Molar Heat of Vaporization | 32.64 | kJ/mol | [8] |

| Specific Heat Capacity | 49.5 | cal/mol·K |[12] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for 1-methoxy-2-propanol and serve as fingerprints for its identification.[3][15][16] These spectra are crucial for quality control and research applications. For instance, ¹H NMR spectroscopy can be used to distinguish between the primary (1-methoxy-2-propanol) and secondary (2-methoxy-1-propanol) alcohol isomers.[15]

Safety and Toxicology

1-methoxy-2-propanol is classified as a flammable liquid and can cause drowsiness or dizziness upon exposure.[5][17] While considered less toxic than ethylene glycol ethers, appropriate safety precautions are necessary.[9][18]

Table 4: Safety and Flammability Data

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Lower Explosive Limit (LEL) | 1.48 - 1.6 | % (V) | [4][7] |

| Upper Explosive Limit (UEL) | 13.74 - 18.8 | % (V) | [4][7] |

| UN Number | 3092 | - | [2] |

| GHS Hazard Statements | H226, H336 | - |[5][17] |

Toxicological Profile: Exposure can cause irritation to the skin, eyes, and respiratory tract.[2][19] High concentrations of vapor may lead to central nervous system effects such as dizziness, drowsiness, and headache.[9][11][20] The alpha-isomer (1-methoxy-2-propanol) is considered to have low toxicity, whereas the beta-isomer (2-methoxy-1-propanol), which may be present as an impurity, is associated with higher toxicity.[20][21]

Table 5: Toxicological Data | Endpoint | Species | Value | Reference | | :--- | :--- | :--- | :--- | | LD₅₀ (Oral) | Rat | 4,016 - 5,660 | mg/kg |[7][9] | | LD₅₀ (Oral) | Mouse | 11,700 | mg/kg |[11] | | LC₅₀ (Inhalation) | Rat | 7,000 - 10,000 | ppm / 5-6 h |[7][9] | | TLV-TWA (ACGIH) | Human | 100 | ppm |[10] | | STEL (ACGIH) | Human | 150 | ppm |[10] |

Experimental Protocols

Synthesis of 1-Methoxy-2-propanol

The primary industrial method for synthesizing 1-methoxy-2-propanol is the reaction of propylene oxide with methanol.[8][22] The reaction is typically base-catalyzed, which favors the formation of the desired primary alcohol isomer, 1-methoxy-2-propanol, over the secondary alcohol, 2-methoxy-1-propanol.[23]

General Protocol:

-

Reactant Charging: Propylene oxide and an excess of methanol are charged into a suitable reactor.[22]

-

Catalyst Addition: A basic catalyst, such as sodium hydroxide (NaOH) or a specialized heterogeneous catalyst like magnesium oxide (MgO), is introduced.[22][23]

-

Reaction: The mixture is heated and stirred under controlled temperature and pressure, allowing for the ring-opening of the propylene oxide epoxide by methanol.[23][24]

-

Purification: The resulting product mixture, containing 1-methoxy-2-propanol, unreacted methanol, the 2-methoxy-1-propanol isomer, and other byproducts, is subjected to distillation to isolate the purified 1-methoxy-2-propanol.[8][22]

Caption: Synthesis pathway of 1-methoxy-2-propanol.

Quantification in Biological Samples

A common requirement in toxicological and occupational health studies is the quantification of 1-methoxy-2-propanol and its metabolites in biological matrices like plasma or urine.[2] Gas chromatography is a frequently used analytical technique for this purpose.[25]

General Protocol (GC-FID):

-

Sample Preparation: A known volume of plasma or urine is obtained. An internal standard is added.

-

Extraction: The sample undergoes solvent extraction to isolate 1-methoxy-2-propanol and its metabolites from the biological matrix.[2]

-

Analysis: The extract is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[25] A capillary column is used for separation.

-

Quantification: The concentration is determined by comparing the peak areas of the analyte and its metabolite to those of a calibration curve prepared with known standards. The limit of quantification is typically in the low µg/mL range.[25]

Caption: Experimental workflow for analyzing 1-methoxy-2-propanol.

Metabolism

Upon absorption, 1-methoxy-2-propanol is readily metabolized. The primary metabolic pathway for the alpha-isomer involves its conversion to 1,2-propanediol (propylene glycol).[25] The more toxic beta-isomer (2-methoxy-1-propanol) is metabolized via alcohol/aldehyde dehydrogenase to form 2-methoxypropionic acid, which is linked to its adverse health effects.[20][21]

Caption: Metabolic pathways for isomers of propylene glycol methyl ether.

Applications

Due to its excellent solvent properties, 1-methoxy-2-propanol is widely used across various industries.[8][9]

-

Coatings and Inks: It serves as a solvent for paints, lacquers, varnishes, and printing inks.[9][13][18]

-

Cleaners: It is used as a coupling agent and solvent in industrial and household cleaning formulations.[9]

-

Chemical Intermediate: It is a precursor in the synthesis of other chemicals, most notably propylene glycol methyl ether acetate (PMA).

-

Other Uses: It also finds application as a fuel antifreeze, an extractant, and in agricultural pesticide formulations.[8][9][18]

References

- 1. 1-Methoxy-2-Propanol - oxytec [oxytec.com]

- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 4. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. 2-Propanol, 1-methoxy- (CAS 107-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-Methoxy-2-propanol - Safety Data Sheet [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Uses and Toxicity of 1-Methoxy-2-propanol_Chemicalbook [chemicalbook.com]

- 10. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 1-methoxy-2-propanol [stenutz.eu]

- 13. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]

- 14. 1-Methoxy-2-propanol = 99.5 107-98-2 [sigmaaldrich.com]

- 15. 1-Methoxy-2-propanol(107-98-2) 1H NMR [m.chemicalbook.com]

- 16. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 17. nextsds.com [nextsds.com]

- 18. Introduction of 1-methoxy-2-propanol_Chemicalbook [chemicalbook.com]

- 19. uwaterloo.ca [uwaterloo.ca]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. researchgate.net [researchgate.net]

- 22. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxypropanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methoxypropanol, a versatile solvent with multiple isomers, focusing on its chemical identity, physical properties, synthesis, purification, and analytical determination. This document also explores the metabolic fate of its isomers.

Chemical Identification and Physical Properties

This compound, with the chemical formula C₄H₁₀O₂, exists as three distinct isomers: 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol. The most common of these is 1-methoxy-2-propanol, often referred to as propylene glycol methyl ether (PGME). The IUPAC names and CAS numbers for these isomers are crucial for unambiguous identification in research and regulatory contexts.

A summary of the key physical properties for each isomer is presented in the table below for easy comparison.

| Property | 1-Methoxy-2-propanol | 2-Methoxy-1-propanol | 3-Methoxy-1-propanol |

| IUPAC Name | 1-methoxypropan-2-ol | 2-methoxypropan-1-ol | 3-methoxypropan-1-ol |

| CAS Number | 107-98-2 | 1589-47-5 | 1589-49-7 |

| Molecular Weight ( g/mol ) | 90.12 | 90.12 | 90.12 |

| Boiling Point (°C) | 118-119 | 130 | 150-152 |

| Melting Point (°C) | -97 | -84.2 (estimate) | -84.2 (estimate) |

| Density (g/mL) | 0.916 at 25°C | 0.938 at 20°C | 0.942 at 20°C |

| Flash Point (°C) | 31.5 (closed cup) | 41.87 | 38 (closed cup) |

| Water Solubility | Miscible | Miscible | Miscible |

| Vapor Pressure (mmHg) | 10.9 at 25°C | 4.1 at 25°C | Not Available |

| Refractive Index (n20/D) | 1.403 | 1.407 | 1.413 |

Experimental Protocols

Synthesis of this compound Isomers

The industrial synthesis of this compound isomers is primarily achieved through the reaction of propylene oxide with methanol.[1][2][3][4] The selectivity towards the formation of 1-methoxy-2-propanol (the α-isomer) versus 2-methoxy-1-propanol (the β-isomer) is dependent on the catalyst used. Basic catalysts favor the formation of the α-isomer, while acidic catalysts can lead to a mixture of both.[2]

General Laboratory Synthesis of 1-Methoxy-2-propanol (α-isomer):

This protocol outlines a general procedure for the synthesis of 1-methoxy-2-propanol using a basic catalyst.

Materials:

-

Propylene oxide

-

Methanol (in excess)

-

Sodium hydroxide (NaOH) or other suitable basic catalyst

-

Reaction flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge the reaction flask with methanol and the basic catalyst.

-

Heat the mixture to reflux with stirring.

-

Slowly add propylene oxide to the refluxing methanol solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst with an appropriate acid (e.g., sulfuric acid) if necessary.

-

The crude product, containing 1-methoxy-2-propanol, excess methanol, and the β-isomer as a byproduct, is then purified by fractional distillation.

Purification of this compound Isomers

Fractional distillation is the primary method for separating the this compound isomers from the reaction mixture and from each other, taking advantage of their different boiling points.[5]

Detailed Fractional Distillation Protocol:

-

Set up a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The efficiency of the column (number of theoretical plates) is crucial for a good separation.

-

Charge the distillation flask with the crude this compound mixture.

-

Heat the flask gently. The component with the lowest boiling point (methanol) will vaporize first, ascend the column, condense, and be collected in the receiving flask.

-

After the methanol has been removed, the temperature at the distillation head will rise. Carefully monitor the temperature. The next fraction to distill will be 1-methoxy-2-propanol (boiling point ~118-119°C).

-

Collect the 1-methoxy-2-propanol fraction in a clean receiving flask. The temperature should remain relatively constant during the collection of this pure fraction.

-

As the temperature begins to rise again, this indicates that the higher-boiling isomer, 2-methoxy-1-propanol (boiling point ~130°C), is starting to distill. A separate fraction can be collected for this isomer.

Analytical Determination of this compound Isomers

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of this compound isomers.[6][7]

Standard Operating Procedure for GC-FID Analysis:

1. Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the separation of polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-624).

2. Reagents and Standards:

-

High-purity carrier gas (e.g., helium or nitrogen).

-

High-purity hydrogen and air for the FID.

-

Certified reference standards of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol.

-

A suitable solvent for sample and standard dilution (e.g., methanol or isopropanol).

3. Sample and Standard Preparation:

-

Prepare a stock solution of each isomer standard at a known concentration in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples.

-

Prepare the unknown samples by diluting them with the same solvent to fall within the calibration range.

-

If using an internal standard for quantification, add a constant, known amount of the internal standard to all standards and samples.

4. GC-FID Operating Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/minute.

-

Hold at 150°C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1-2 mL/minute.

-

Injection Volume: 1 µL.

-

Split Ratio: Adjust as necessary for the concentration of the samples (e.g., 50:1).

5. Data Analysis:

-

Identify the peaks for each isomer based on their retention times, as determined by the analysis of the individual standards.

-

Integrate the peak areas for each isomer in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration for the calibration standards.

-

Determine the concentration of each isomer in the unknown samples by using the calibration curve.

Metabolic Pathway of this compound

The metabolic fate of this compound isomers differs significantly, which has implications for their toxicological profiles. The α-isomer (1-methoxy-2-propanol) is primarily metabolized through O-demethylation to form propylene glycol, which is then further metabolized.[8] The β-isomer (2-methoxy-1-propanol), on the other hand, is metabolized via oxidation of its primary alcohol group by alcohol and aldehyde dehydrogenases to form 2-methoxypropionic acid.[8]

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethylene glycol monomethyl ether and propylene glycol monomethyl ether: metabolism, disposition, and subchronic inhalation toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methoxypropanol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypropanol, also known as propylene glycol methyl ether (PGME), is a versatile organic solvent with the chemical formula C₄H₁₀O₂. It exists as two isomers, with 1-methoxy-2-propanol being the more common and commercially significant one. Its amphipathic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether and alkyl backbone, imparts a unique and highly desirable solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, details experimental protocols for quantitative solubility determination, and presents a logical workflow for this process.

Core Concept: The Principle of Miscibility and Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound's structure allows it to engage in hydrogen bonding via its hydroxyl group, making it miscible with polar solvents like water. Concurrently, its ether and hydrocarbon components allow for van der Waals interactions, leading to its high solubility in a wide array of organic solvents.

Data Presentation: Solubility of 1-Methoxy-2-propanol

Quantitative solubility data for 1-methoxy-2-propanol in various organic solvents is not extensively tabulated in publicly available literature, primarily because it is considered miscible or highly soluble in most common organic solvents. For practical purposes in a laboratory or industrial setting, it is often treated as being completely miscible. However, for precise applications, experimental determination is recommended.

| Solvent | Chemical Class | Qualitative Solubility |

| Water | Protic, Polar | Miscible[1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Ethanol | Protic, Polar | Soluble/Miscible[6] |

| Methanol | Protic, Polar | Soluble/Miscible[4] |

| Acetone | Aprotic, Polar | Soluble/Miscible[2][6][9][10][11] |

| Toluene | Aromatic Hydrocarbon | Soluble[4] |

| Xylene | Aromatic Hydrocarbon | Soluble |

| Diethyl Ether | Ether | Soluble[2][9][10][11] |

| Ethyl Acetate | Ester | Soluble |

| Hexane | Aliphatic Hydrocarbon | Soluble |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble[4] |

| Chloroform | Halogenated Hydrocarbon | Soluble[6] |

| Benzene | Aromatic Hydrocarbon | Soluble[2][9][10][11] |

Experimental Protocols: Quantitative Determination of Liquid-Liquid Solubility

For applications requiring precise quantitative solubility data, the following experimental protocols, adapted from established methods like the shake-flask method followed by gravimetric or spectroscopic analysis, can be employed.

Gravimetric Method

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent. In the context of two liquids, it can be adapted if one is significantly more volatile than the other.

Objective: To determine the mass of this compound soluble in a given mass or volume of an organic solvent.

Materials:

-

1-Methoxy-2-propanol (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and volumetric flasks

-

Vials with airtight seals

-

Drying oven

Methodology:

-

Preparation of a Saturated Solution:

-

In a sealed vial, add a known volume of the organic solvent.

-

Add an excess of this compound to the solvent.

-

Seal the vial tightly to prevent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the two phases to separate. If a distinct excess phase of this compound is present, it will settle.

-

-

Sample Analysis:

-

Carefully pipette a known volume of the saturated solvent phase (the top or bottom layer, depending on density) into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

If the organic solvent is significantly more volatile than this compound, carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Place the evaporating dish in a drying oven at a temperature that will evaporate the remaining solvent without evaporating the this compound (e.g., below its boiling point of ~120°C) until a constant weight is achieved.

-

Weigh the evaporating dish with the remaining this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed as g of this compound per 100 g of solvent or g of this compound per 100 mL of solvent.

-

Spectroscopic Method (UV-Vis or Gas Chromatography)

This method is highly accurate and can be used when both liquids are volatile. It requires an analytical instrument for quantification.

Objective: To determine the concentration of this compound in a saturated solution of an organic solvent using a suitable spectroscopic or chromatographic technique.

Materials:

-

1-Methoxy-2-propanol (high purity)

-

Organic solvent of interest (high purity)

-

Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) with an appropriate detector

-

Calibrated volumetric flasks and micropipettes

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (if necessary for clarity)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the organic solvent of interest at known concentrations.

-

-

Generation of a Calibration Curve:

-

Analyze the standard solutions using the chosen analytical method (e.g., GC-FID or UV-Vis if a suitable chromophore exists or can be derivatized).

-

Plot the instrument response (e.g., peak area for GC, absorbance for UV-Vis) against the concentration of this compound to generate a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Carefully extract a sample from the saturated solvent phase.

-

If necessary, dilute the sample with the pure organic solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the sample using the same analytical method used for the standards.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Mandatory Visualization

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Conclusion

This compound exhibits a highly favorable solubility profile, being miscible with water and highly soluble in a vast range of organic solvents. This versatility makes it an invaluable solvent in numerous applications within research, drug development, and chemical manufacturing. While qualitative data is widely available, for applications demanding high precision, the experimental protocols outlined in this guide provide a robust framework for determining quantitative solubility. The provided workflow diagram offers a clear and logical sequence for these experimental procedures.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. parchem.com [parchem.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 1-Methoxy-2-propanol CAS#: 107-98-2 [m.chemicalbook.com]

- 12. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 1-メトキシ-2-プロパノール、99.5 以上 CH3CH(OH)CH2OCH3 [b2b.sigmaaldrich.com]

- 14. 1 Methoxy 2 Propanol Solution at Best Price, High-Quality Industrial Grade Solvent [marutipetrochem.co.in]

An In-depth Technical Guide to the Physical Properties of Methoxypropanol: Boiling and Flash Points

This technical guide provides a comprehensive overview of the boiling and flash points of methoxypropanol, with a focus on its two primary isomers: 1-methoxy-2-propanol (propylene glycol methyl ether, PM) and 2-methoxy-1-propanol (the beta isomer). This document is intended for researchers, scientists, and professionals in drug development who require precise data and an understanding of the experimental methodologies for these key physical properties.

Core Physical Properties

This compound is a versatile organic solvent with a wide range of applications in industrial and commercial settings. Its physical properties, particularly its boiling and flash points, are critical for safe handling, storage, and application. The two main isomers of this compound exhibit distinct physical characteristics.

Data Presentation

The following table summarizes the boiling and flash points for the two primary isomers of this compound, collating data from various reputable sources.

| Property | 1-Methoxy-2-propanol (PM) | 2-Methoxy-1-propanol (beta-isomer) |

| Boiling Point | 118-121 °C (244-250 °F) at 760 mmHg[1][2][3] | 130 °C (266 °F)[4][5] |

| Flash Point | 31.5-32 °C (88.7-90 °F) (closed cup)[2] | 33-41.87 °C (91.4-107.4 °F)[4][5] |

Experimental Protocols

While the specific experimental parameters used to determine the data in the preceding table are not always detailed in publicly available literature, the determination of boiling and flash points follows standardized, internationally recognized protocols. The most relevant of these are the OECD Guidelines for the Testing of Chemicals and ASTM International standards.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a distinct temperature, while for mixtures, it is a boiling range.

Standard Method: OECD Test Guideline 103 / ASTM D1078

A common method for determining the boiling point of volatile organic liquids like this compound is distillation.[6][7][8][9] This method identifies the temperature range over which a liquid boils.

-

Apparatus: A distillation flask, condenser, and receiving flask are assembled. A calibrated thermometer is placed so that its bulb is in the vapor path of the distilling liquid.

-

Procedure: A measured volume of the this compound isomer is placed in the distillation flask. Heat is applied, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point). The heating is continued, and the temperature is monitored throughout the distillation process.

-

Data Interpretation: The boiling point can be reported as a specific temperature if the liquid is pure and the boiling is sharp, or as a range from the initial to the final boiling point.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. This is a critical safety parameter for flammable liquids. The two primary methods are the closed-cup and open-cup methods. For volatile solvents like this compound, closed-cup methods are generally preferred as they yield lower and more conservative (safer) values.

Standard Method: ASTM D93 (Pensky-Martens Closed Cup Tester)

This method is suitable for liquids with a flash point between 40 °C and 370 °C.[10][11][12][13][14]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a close-fitting lid containing an opening for an ignition source and a stirring mechanism.

-

Procedure: The sample is placed in the test cup and heated at a controlled rate while being stirred.[15] At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Data Interpretation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Standard Method: ASTM D56 (Tag Closed Cup Tester)

This method is used for liquids with a flash point below 93 °C and low viscosity.[16][17][18][19]

-

Apparatus: A Tag Closed Cup Tester, which also consists of a sample cup with a lid and an ignition source mechanism.

-

Procedure: A 50 mL sample is placed in the cup. The sample is heated at a slow, constant rate. The ignition source is applied at specified temperature intervals.[15]

-

Data Interpretation: The flash point is the lowest temperature at which the vapors ignite with a distinct flash inside the cup.

Visualizing this compound Isomers and Their Properties

The following diagram illustrates the relationship between the two isomers of this compound and their respective boiling and flash points.

Caption: Isomers of this compound and their boiling and flash points.

References

- 1. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-methoxy-2-propanol [stenutz.eu]

- 4. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. petrolube.com [petrolube.com]

- 14. Federal & State Regulations | ASTM D93 Standard test methods for flash point by Pensky-Martens closed cup tester | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 15. delltech.com [delltech.com]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. ASTM D56 - eralytics [eralytics.com]

- 19. data.ntsb.gov [data.ntsb.gov]

The Core Mechanism of Methoxypropanol Synthesis Over MgO Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of methoxypropanol, a key solvent and intermediate in various industries including pharmaceuticals, is efficiently and selectively achieved through the reaction of propylene oxide (PO) with methanol over solid base catalysts. Among these, magnesium oxide (MgO) has emerged as a particularly effective catalyst due to its moderate basicity, which favors the formation of the desired 1-methoxy-2-propanol isomer. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data derived from key studies. It aims to serve as a valuable resource for researchers and professionals engaged in catalyst development, process optimization, and related fields.

Introduction

Propylene glycol methyl ethers (PGME), including 1-methoxy-2-propanol and 2-methoxy-1-propanol, are versatile solvents with a wide range of applications. The selective synthesis of 1-methoxy-2-propanol is of particular interest due to its favorable toxicological profile compared to other glycol ethers. The reaction of propylene oxide and methanol is the primary route for its production. While both acidic and basic catalysts can be employed, basic catalysts, especially heterogeneous solid bases like magnesium oxide, offer significant advantages in terms of selectivity and ease of separation.[1][2] This guide focuses on the catalytic role of MgO, elucidating the underlying reaction mechanism and providing practical experimental details.

The Catalytic Role of Magnesium Oxide

The efficacy of MgO as a catalyst for this compound synthesis is attributed to its surface basicity. The basic sites on MgO are of moderate strength, which is crucial for the selective production of 1-methoxy-2-propanol.[3][4] Catalysts with stronger basic sites, such as calcium oxide (CaO), tend to adsorb methanol too strongly, hindering the reaction. Conversely, catalysts with weak basicity or acidic properties, like aluminum oxide (Al2O3), exhibit low activity or favor the formation of the undesired 2-methoxy-1-propanol isomer.[3][4]

In-situ Fourier-transform infrared (FT-IR) spectroscopy has been instrumental in elucidating the reaction mechanism at the catalyst surface.[3][4] These studies have revealed that methanol readily dissociates on the MgO surface, forming methoxide anions and protons.[3][4] Propylene oxide also adsorbs onto the catalyst surface, where it is subsequently attacked by the surface-bound methoxide species.[3][4]

The Reaction Mechanism: A Step-by-Step Look

The synthesis of 1-methoxy-2-propanol over an MgO catalyst proceeds through a well-defined, base-catalyzed pathway. The key steps, which occur on the surface of the MgO catalyst, are as follows:

-

Adsorption and Dissociation of Methanol: A methanol molecule adsorbs onto a basic site on the MgO surface. This interaction is strong enough to facilitate the dissociation of the hydroxyl group, resulting in a surface-bound methoxide anion (CH₃O⁻) and a proton.[3][4]

-

Adsorption of Propylene Oxide: A propylene oxide molecule adsorbs onto the MgO surface in proximity to the adsorbed methoxide.

-

Nucleophilic Attack and Ring-Opening: The highly nucleophilic methoxide anion attacks one of the carbon atoms of the epoxide ring of the adsorbed propylene oxide. This attack occurs in an anti-Markovnikov fashion, meaning the nucleophile preferentially attacks the less substituted carbon atom of the epoxide. This regioselectivity is a key feature of the base-catalyzed mechanism and is responsible for the high selectivity towards 1-methoxy-2-propanol.[3][4]

-

Protonation and Desorption: The resulting intermediate is then protonated, and the final product, 1-methoxy-2-propanol, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Experimental Protocols

This section outlines the general experimental procedures for the synthesis of this compound over an MgO catalyst.

Catalyst Preparation

A common method for preparing MgO catalysts is through the thermal decomposition of a magnesium precursor:

-

Precipitation: A solution of a magnesium salt (e.g., magnesium nitrate, magnesium chloride) is treated with a precipitating agent (e.g., sodium hydroxide, ammonium hydroxide) to form magnesium hydroxide (Mg(OH)₂).

-

Washing and Drying: The resulting precipitate is thoroughly washed with deionized water to remove any residual ions and then dried, typically in an oven at around 100-120 °C.

-

Calcination: The dried magnesium hydroxide is calcined in a furnace at a specific temperature (e.g., 500-800 °C) for several hours. The calcination temperature is a critical parameter as it influences the surface area, crystallinity, and basicity of the final MgO catalyst.

Catalytic Reaction

The synthesis of this compound is typically carried out in a batch or continuous flow reactor:

-

Reactor Setup: A stainless-steel autoclave or a fixed-bed reactor is used. The reactor is equipped with a heating system, a stirrer (for batch reactors), and temperature and pressure controllers.

-

Charging Reactants: The reactor is charged with the MgO catalyst, methanol, and propylene oxide in a specific molar ratio.

-

Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (typically in the range of 100-200 °C) under a specific pressure (often autogenous pressure). The reaction is allowed to proceed for a set duration.

-

Product Analysis: After the reaction, the reactor is cooled down, and the product mixture is collected. The products are typically analyzed using gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity towards 1-methoxy-2-propanol and other byproducts.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound over various basic catalysts.

| Catalyst | Reaction Temperature (°C) | Methanol/PO Molar Ratio | Catalyst Loading (wt%) | Reaction Time (h) | PO Conversion (%) | 1-Methoxy-2-Propanol Selectivity (%) |

| LDO Mg/Al 4.0 | 140 | 4.0 | 0.9 | 6 | 93.2 | 97.4 |

| α-Fe₂O₃ | 160 | - | - | 8 | 97.7 | 83.0 |

| MgO | - | - | - | - | - | High |

Note: Data for MgO is often presented qualitatively, emphasizing high selectivity, with specific quantitative values varying depending on the exact catalyst preparation and reaction conditions.

Conclusion

Magnesium oxide is a highly effective and selective catalyst for the synthesis of 1-methoxy-2-propanol from propylene oxide and methanol. Its moderate basicity facilitates a surface-catalyzed mechanism involving the dissociation of methanol to a methoxide anion, followed by a regioselective, anti-Markovnikov nucleophilic attack on the propylene oxide ring. This technical guide has provided an in-depth overview of this mechanism, along with practical experimental protocols and a summary of relevant quantitative data. This information is intended to support further research and development in the field of selective etherification and catalyst design.

References

Health and Safety Considerations for Methoxypropanol Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with exposure to methoxypropanol. It is intended for an audience of researchers, scientists, and drug development professionals who may handle this solvent in laboratory and industrial settings. This document covers the physicochemical properties, toxicokinetics, and potential health hazards of the two primary isomers of this compound: 1-methoxy-2-propanol (propylene glycol methyl ether, PGME) and 2-methoxy-1-propanol. Particular attention is given to the differing toxicity profiles of these isomers.

Physicochemical Properties

This compound is a colorless liquid with a mild, ethereal odor.[1] It is widely used as a solvent in various applications, including paints, coatings, inks, and cleaners.[2] The commercial product is typically a mixture of isomers, with 1-methoxy-2-propanol being the predominant alpha (α) isomer, and 2-methoxy-1-propanol, the beta (β) isomer, present as an impurity.[2][3] The distinct properties of each isomer are crucial for understanding their toxicological profiles.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1-Methoxy-2-propanol (PGME) | 2-Methoxy-1-propanol |

| CAS Number | 107-98-2[4] | 1589-47-5[5] |

| Molecular Formula | C₄H₁₀O₂[4] | C₄H₁₀O₂[5] |

| Molecular Weight | 90.12 g/mol [6] | 90.12 g/mol [7] |

| Boiling Point | 118-120 °C[8][9] | 130 °C[5] |

| Melting Point | -97 °C[4] | -84.2 °C (estimate)[10] |

| Flash Point | ~32 °C (closed cup)[1][4] | 33-41.87 °C[5][10] |

| Vapor Pressure | 10.9 - 11.8 mmHg @ 25 °C[4][6] | 4.1 mmHg @ 25 °C[5] |

| Vapor Density | 3.11 - 3.12 (air = 1)[4][6] | Not specified |

| Specific Gravity | 0.916 - 0.924 @ 20-25 °C[6][8] | 0.938 g/cm³ @ 20 °C[5] |

| Water Solubility | Miscible[4][8] | Miscible[10] |

Toxicokinetics and Metabolism

This compound can be absorbed into the body through inhalation, ingestion, and dermal contact.[9] The metabolic fate of this compound is highly dependent on the isomer, which is a critical factor in their differing toxicities.

1-Methoxy-2-propanol (PGME) , the alpha isomer, is primarily metabolized through O-demethylation to form propylene glycol. Propylene glycol is then further metabolized to carbon dioxide and water.[11] This metabolic pathway is considered to be of low toxicity.

2-Methoxy-1-propanol , the beta isomer, is a primary alcohol and is metabolized by alcohol dehydrogenase to its corresponding acid, 2-methoxypropionic acid (2-MPA).[2][7] 2-MPA is a known developmental toxicant, which accounts for the higher toxicity concern associated with the beta isomer.[2]

Below is a diagram illustrating the distinct metabolic pathways of the two isomers.

Health Hazards and Toxicology

The health hazards associated with this compound exposure vary significantly between the two isomers. In general, 1-methoxy-2-propanol is considered to have low toxicity, while 2-methoxy-1-propanol is a known reproductive and developmental toxicant.

Acute Effects

High concentrations of 1-methoxy-2-propanol vapor can cause eye, nose, and throat irritation.[9] Inhalation of high concentrations may also lead to central nervous system (CNS) depression, with symptoms such as drowsiness, dizziness, headache, and incoordination.[9][12] Ingestion of large amounts may cause gastrointestinal irritation.[12]

Chronic Effects

Prolonged or repeated skin contact with 1-methoxy-2-propanol can cause defatting of the skin, leading to dryness and cracking.[12] Chronic exposure may also affect the liver and kidneys.[9] The primary concern with chronic exposure to commercial this compound is the presence of the beta isomer, 2-methoxy-1-propanol, due to its reproductive toxicity.

Developmental and Reproductive Toxicity

The beta isomer, 2-methoxy-1-propanol, has been shown to cause developmental toxicity in animal studies.[5][13] The formation of 2-methoxypropionic acid is believed to be responsible for these effects.[7] For this reason, the concentration of the beta isomer in commercial this compound products is typically kept very low (often below 0.5%).[3]

Table 2: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Isomer |

| LD₅₀ (Oral) | Rat | Oral | 5,660 - 6,600 mg/kg[9][14] | 1-Methoxy-2-propanol |

| Rabbit | Oral | 1,840 - 5,700 mg/kg[15][16] | 1-Methoxy-2-propanol | |

| Dog | Oral | 4,600 mg/kg[15] | 1-Methoxy-2-propanol | |

| LD₅₀ (Dermal) | Rabbit | Dermal | 13,000 - 14,000 mg/kg[15] | 1-Methoxy-2-propanol |

| LC₅₀ (Inhalation) | Rat | Inhalation | >6,000 - 10,000 ppm (4-5 hours)[9][15] | 1-Methoxy-2-propanol |

| Rat | Inhalation | 15,000 ppm (4 hours)[5] | 2-Methoxy-1-propanol | |

| NOAEL (Developmental) | Rabbit | Inhalation | 145 ppm[2] | 2-Methoxy-1-propanol |

| NOAEL (Reproductive) | Rat | Inhalation | 300 ppm (adults), 1,000 ppm (offspring)[15] | 1-Methoxy-2-propanol |

Occupational Exposure Limits

To protect workers from the potential health effects of this compound, various organizations have established occupational exposure limits (OELs). These limits are typically for the more common and less toxic alpha isomer, 1-methoxy-2-propanol.

Table 3: Occupational Exposure Limits for 1-Methoxy-2-propanol (PGME)

| Organization | TWA (8-hour) | STEL (15-minute) | Notes |

| ACGIH (TLV) | 50 ppm[11] | 100 ppm[11] | |

| OSHA (PEL) | 100 ppm (360 mg/m³)[11] | 150 ppm (540 mg/m³)[11] | |

| NIOSH (REL) | 100 ppm (360 mg/m³)[1] | 150 ppm (540 mg/m³)[1] | |

| UK (WEL) | 100 ppm (375 mg/m³) | 150 ppm (560 mg/m³) | Sk (Can be absorbed through the skin) |

For 2-methoxy-1-propanol, some jurisdictions have established much lower exposure limits due to its reproductive toxicity. For example, some regions in Germany and Switzerland have a TWA of 5 ppm.[17]

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted under specific experimental protocols. Understanding these methodologies is essential for interpreting the data and assessing its applicability.

Acute Inhalation Toxicity Study (Rodent)

This protocol is a generalized representation based on OECD Guideline 403.

-

Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimated to laboratory conditions for at least 5 days.[18]

-

Exposure Chamber: Animals are exposed in whole-body or nose-only inhalation chambers. The chamber atmosphere is maintained at a constant temperature (22 ± 3 °C) and relative humidity (30-70%).[18]

-

Test Substance Generation: The test substance is vaporized to generate the desired atmospheric concentrations. The concentration is monitored continuously.

-

Exposure: Groups of animals (typically 5 per sex) are exposed to different concentrations of the test substance for a fixed period (usually 4 hours).[18] A control group is exposed to clean air.

-

Observation: Animals are observed for clinical signs of toxicity during and after exposure for up to 14 days. Body weights are recorded, and at the end of the study, a gross necropsy is performed.[18]

Dermal Irritation Study (Rabbit)

This protocol is based on OECD Guideline 404.

-

Animal Selection: Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.[3]

-

Test Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin (approx. 6 cm²) and covered with a gauze patch.[3]

-

Exposure: The patch remains in place for 4 hours.[3]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.

Human Volunteer Study

-

Subject Selection: Healthy adult volunteers are recruited. Informed consent is obtained.

-

Exposure: Subjects are exposed to a controlled concentration of the test substance vapor in an exposure chamber for a specified duration (e.g., 4-8 hours).[19][20]

-

Monitoring: Biological samples (e.g., urine, blood, exhaled air) are collected before, during, and after exposure to measure the concentration of the substance and its metabolites.[19] Subjective symptoms are assessed using questionnaires.[20] Physiological parameters (e.g., respiratory function, olfactory thresholds) may also be measured.[20]

The following diagram illustrates a typical workflow for an animal inhalation toxicity study.

Risk Management and Safety Precautions

Effective risk management is essential when working with this compound. A systematic approach, known as the hierarchy of controls, should be implemented to minimize exposure.

Hierarchy of Controls

The hierarchy of controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to eliminate the use of this compound if possible, or substitute it with a less hazardous substance.

-

Engineering Controls: If elimination or substitution is not feasible, use engineering controls to isolate people from the hazard. This includes working in a well-ventilated area and using a chemical fume hood.[9]

-

Administrative Controls: These are changes in work practices, such as minimizing the quantity of this compound used and the duration of exposure. Implement standard operating procedures (SOPs) for safe handling and storage.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. When handling this compound, appropriate PPE includes:

The following diagram illustrates the hierarchy of controls for managing chemical exposure.

References

- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]

- 5. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]

- 6. Chemical Safety Lecture Hierarchy Of Control - Edubirdie [edubirdie.com]

- 7. series.publisso.de [series.publisso.de]

- 8. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]

- 9. Taking Controls - Dan The Lab Safety Man [danthelabsafetyman.com]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blog.creliohealth.com [blog.creliohealth.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. agc-oregon.org [agc-oregon.org]

- 16. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 17. naspweb.com [naspweb.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Persistence of Methoxypropanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxypropanol, specifically the alpha isomer 1-methoxy-2-propanol, also known as propylene glycol methyl ether (PGME), is a widely used solvent in various industrial and commercial applications, including paints, coatings, inks, and cleaning agents.[1] Understanding its environmental fate and persistence is critical for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental behavior of this compound, detailing its partitioning in the environment, primary degradation pathways, and potential for bioaccumulation and ecotoxicity. Quantitative data are summarized in tables, and key experimental protocols and environmental pathways are visualized to provide a clear and in-depth resource for technical professionals. Overall, this compound is characterized by low persistence, low bioaccumulation potential, and rapid degradation in the environment.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physical and chemical properties. This compound is a colorless liquid that is fully miscible with water, a characteristic that significantly influences its distribution in the environment.[2]

| Property | Value | Reference |

| Chemical Name | 1-Methoxy-2-propanol | |

| Synonyms | Propylene glycol methyl ether (PGME), Dowanol PM | [3] |

| CAS Number | 107-98-2 | |

| Molecular Formula | C4H10O2 | |

| Boiling Point | 118-119 °C | [3] |

| Water Solubility | Miscible | [2] |

| Vapor Pressure | 11.8 mmHg at 25°C | [2] |

| Log P (octanol/water) | < 1 (at 20°C, pH 6.8) | [3] |

Environmental Fate and Transport

Upon release into the environment, this compound partitions into different environmental compartments based on its physicochemical properties. Fugacity-based modeling, which predicts the distribution of chemicals, indicates that this compound is most likely to partition to water compartments, with smaller amounts remaining in air, soil, and sediment.[4][5]

-

Air: Due to its moderate volatility, this compound can be released into the atmosphere. However, it is not expected to persist in air due to rapid degradation.

-

Water: Its high water solubility means that if released to water, it will readily dissolve and is not expected to evaporate significantly or adsorb to suspended solids and sediment.[6]

-

Soil: If released to the soil, its miscibility in water suggests it may leach into groundwater.[7] Biodegradation is an important fate process in both soil and water.[6][7]

Persistence and Degradation Pathways

This compound is not considered a persistent substance in the environment.[4] It is readily degraded through both abiotic and biotic processes.

Atmospheric Degradation

The primary removal mechanism for this compound in the atmosphere is through oxidation by photochemically generated hydroxyl (OH) radicals.[4][8] This reaction is rapid, leading to a short atmospheric lifetime. The degradation products can include methyl formate, methoxyacetone, and acetaldehyde.[6] This rapid degradation process can potentially contribute to the formation of photochemical smog.[8][9]

Biodegradation

In aquatic and terrestrial environments, this compound is readily biodegradable under aerobic conditions.[4][10] Studies have consistently shown high levels of degradation over a short period.

| Compartment | Endpoint | Value | Test Guideline | Reference |

| Atmosphere | Half-life (vs. OH radicals) | ~15 hours | Calculation | [8][9] |

| Atmosphere | OH Reaction Rate Constant | 1.85 x 10⁻¹¹ cm³/molecule-sec | Calculation | [8][9] |

| Water | % Biodegradation (DOC removal) | 96% in 28 days | OECD 301E | [11] |

| Water | % Theoretical BOD | 90% in 4 weeks | Japanese MITI Test | [6] |

Hydrolysis

This compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant environmental fate process.[6]

Experimental Protocols

Protocol for Ready Biodegradability (OECD 301E)

The "Modified OECD Screening Test" (OECD 301E) is used to assess the ready biodegradability of soluble organic chemicals by measuring the removal of Dissolved Organic Carbon (DOC).[11][12]

Objective: To determine if a substance is "readily biodegradable."

Methodology Summary:

-

Preparation of Medium: A mineral salt medium is prepared, and the test substance is added as the sole source of organic carbon at a concentration typically between 10-40 mg DOC/L.[12]

-

Inoculum: The inoculum is typically derived from a secondary effluent from a domestic wastewater treatment plant, used at a lower concentration than in other OECD 301 tests.[11][12]

-

Incubation: The test flasks, along with control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate), are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[12]

-

Sampling and Analysis: Samples are taken from the flasks at regular intervals. After filtration or centrifugation to remove biomass, the DOC concentration of the filtrate is measured.[12]

-

Data Interpretation: The percentage of DOC removal is calculated relative to the initial concentration. The substance is considered readily biodegradable if it achieves >70% DOC removal within the 28-day test period.[13]

Bioaccumulation Potential

Bioaccumulation is the accumulation of a substance in an organism. This compound has a very low potential to bioaccumulate in aquatic organisms. This is supported by its low octanol-water partition coefficient (Log P), which indicates a preference for water over fatty tissues, and by low modeled bioconcentration (BCF) and bioaccumulation (BAF) factors.[14]

| Parameter | Value | Method/Basis | Reference |

| Log P (octanol/water) | < 1 | OECD Test Guideline 117 | [3] |

| Bioconcentration Factor (BCF) | < 100 (estimated) | Estimation | [7] |

| Bioaccumulation Factor (BAF) | 0.96 L/kg | Modeled | [14] |

Protocol for Partition Coefficient (OECD 117)

The n-octanol/water partition coefficient (P_ow_) is a key parameter for predicting bioaccumulation. OECD Guideline 117 describes its determination using High-Performance Liquid Chromatography (HPLC).[14][15]

Objective: To estimate the Log P_ow_ of a substance.

Methodology Summary:

-

Principle: The method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its P_ow_. Lipophilic substances are retained longer than hydrophilic ones.[16]

-

Apparatus: A standard HPLC system with a pump, injection port, a reverse-phase column (e.g., C18), and a detector is used. The operation is isocratic, meaning the mobile phase composition is constant.[15]

-

Calibration: A calibration curve is generated by injecting a series of reference substances with known Log P_ow_ values and plotting their retention times against these values.[14]

-